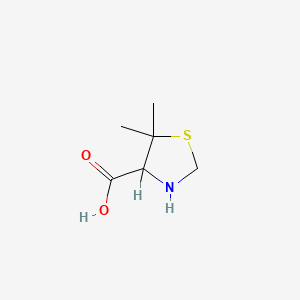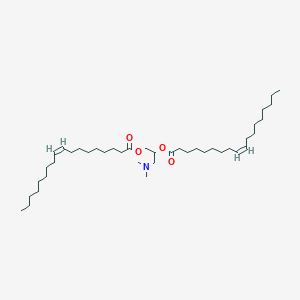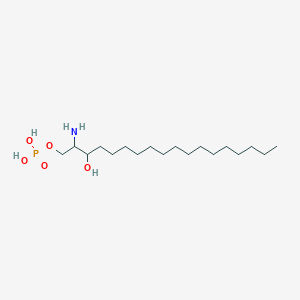
2-Amino-3-hydroxyoctadecyl dihydrogen phosphate
Übersicht
Beschreibung
2-Amino-3-hydroxyoctadecyl dihydrogen phosphate: is a chemical compound with the molecular formula C18H40NO5P . It is also known by other names such as sphinganine 1-phosphate and D-erythro-Dihydro-D-sphingosine-1-phosphate . This compound is a derivative of sphinganine, a type of sphingolipid, and plays a significant role in various biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Amino-3-hydroxyoctadecyl dihydrogen phosphate typically involves the phosphorylation of sphinganine. The process can be summarized as follows:
Starting Material: Sphinganine (2-amino-1,3-octadecanediol).
Phosphorylation Reaction: The hydroxyl group at the 1-position of sphinganine is phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine.
Reaction Conditions: The reaction is usually carried out in an anhydrous solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of sphinganine are phosphorylated using efficient and scalable methods.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-Amino-3-hydroxyoctadecyl dihydrogen phosphate can undergo oxidation reactions, particularly at the amino and hydroxyl groups, forming corresponding oxides.
Reduction: Reduction reactions can convert the phosphate group to a phosphite or phosphonate derivative.
Substitution: The compound can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts or under specific pH conditions.
Major Products:
Oxidation Products: Oxidized derivatives such as amino acids or aldehydes.
Reduction Products: Reduced forms like phosphites or phosphonates.
Substitution Products: Substituted derivatives with different functional groups replacing the phosphate group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
2-Amino-3-hydroxyoctadecyl dihydrogen phosphate is used as a precursor in the synthesis of various sphingolipids and phospholipids. It is also employed in studying the chemical properties and reactivity of sphingolipid derivatives.
Biology:
In biological research, this compound is used to investigate the role of sphingolipids in cellular processes such as signal transduction, apoptosis, and cell proliferation. It serves as a model compound for studying sphingolipid metabolism and function.
Medicine:
This compound has potential therapeutic applications in treating diseases related to sphingolipid metabolism, such as cancer and neurodegenerative disorders. It is also explored as a biomarker for certain medical conditions.
Industry:
In the industrial sector, this compound is used in the formulation of cosmetics and skincare products due to its moisturizing and protective properties. It is also utilized in the production of specialized coatings and materials.
Wirkmechanismus
The mechanism of action of 2-Amino-3-hydroxyoctadecyl dihydrogen phosphate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with sphingosine-1-phosphate receptors (S1PRs) on the cell surface, modulating various cellular responses.
Pathways Involved: It influences signaling pathways related to cell growth, survival, and migration. The compound can activate or inhibit specific enzymes and proteins involved in these pathways, leading to diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Sphingosine-1-phosphate (S1P): A closely related compound with similar biological functions but differing in the presence of a double bond in the sphingosine backbone.
Ceramide-1-phosphate (C1P): Another sphingolipid derivative with a phosphate group, involved in cellular signaling and inflammation.
Dihydrosphingosine-1-phosphate (DHS-1-P): A reduced form of sphingosine-1-phosphate, sharing similar properties and functions.
Uniqueness:
2-Amino-3-hydroxyoctadecyl dihydrogen phosphate is unique due to its specific structure, which combines the properties of sphinganine and phosphate groups. This unique combination allows it to participate in distinct biochemical pathways and exhibit specific biological activities not seen in other similar compounds.
Eigenschaften
IUPAC Name |
(2-amino-3-hydroxyoctadecyl) dihydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H40NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h17-18,20H,2-16,19H2,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEDRJPUIRMZMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(COP(=O)(O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40NO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864905 | |
| Record name | 2-Amino-3-hydroxyoctadecyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19794-97-9 | |
| Record name | Dihydrosphingosine 1-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019794979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropyl] acetate](/img/structure/B7795990.png)
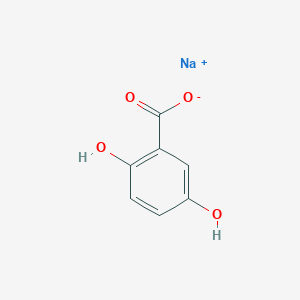
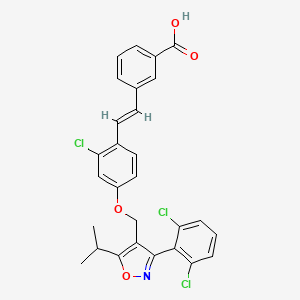
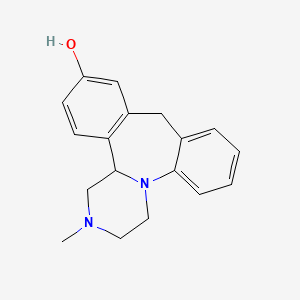
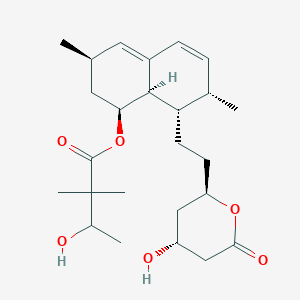
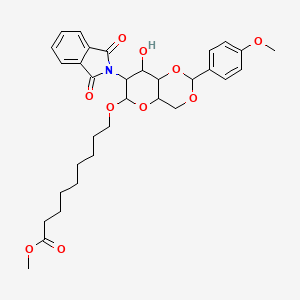
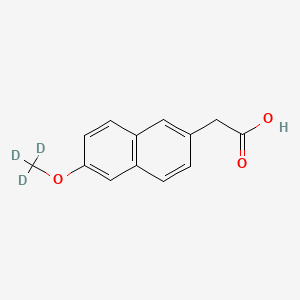
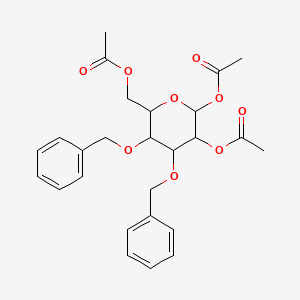
![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(methylsulfanyl)propanoate](/img/structure/B7796059.png)
![2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-7,8-dihydro-1H-pteridin-4-one](/img/structure/B7796067.png)
![2,4-dimethyl-1H-pyrido[2,3-b]indole](/img/structure/B7796094.png)
